Product packaging for Ethyl acetate-1,2-13C2(Cat. No.:CAS No. 84508-45-2)

Ethyl acetate-1,2-13C2

Cat. No.: B041397
CAS No.: 84508-45-2
M. Wt: 90.09 g/mol
InChI Key: XEKOWRVHYACXOJ-NDLBAUGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Tracers in Contemporary Biochemical and Biological Investigations

Stable isotope tracers have become indispensable in physiological research, providing profound insights into the regulation of amino acid, fatty acid, and carbohydrate metabolism. researchgate.net Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide array of biological systems, including in vivo studies in animals and humans. silantes.comcreative-proteomics.comeurisotop.com This technique, often referred to as stable isotope labeling, allows scientists to tag molecules and follow their journey through various biochemical processes, such as metabolism, DNA replication, and protein-nucleic acid interactions. silantes.com

The application of stable isotope tracers has revolutionized our understanding of metabolic pathways by enabling the tracking of a substrate through downstream biochemical reactions. springernature.com This provides unparalleled insights into the metabolic wiring of cells. springernature.com By analyzing the labeling patterns in metabolites, researchers can gain valuable qualitative information about their origin and relative rates of production. springernature.com This is a powerful method for understanding the impact of genetic alterations and other perturbations on metabolism. springernature.com

Fundamental Principles of Carbon-13 Labeling in Elucidating Complex Biological Pathways

Carbon-13 (¹³C), a stable isotope of carbon, is a cornerstone of metabolic research. numberanalytics.com The principle behind ¹³C labeling is to introduce a substrate enriched with ¹³C into a biological system. numberanalytics.com As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various metabolic intermediates. numberanalytics.com By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the distribution of the ¹³C label in different metabolites. numberanalytics.com This labeling pattern provides crucial information about the rates at which metabolites are converted into other compounds, a measure known as metabolic flux. numberanalytics.com

This approach allows for the detailed interrogation of intracellular metabolism. nih.gov For instance, feeding cells with a ¹³C-labeled tracer can help distinguish between two alternative metabolic pathways by observing the resulting distinct labeling patterns in the products. nih.gov While direct interpretation of these patterns can reveal relative pathway activities and nutrient contributions, more formal flux analysis can provide quantitative data on metabolic rates. nih.gov

Strategic Importance of Ethyl Acetate-1,2-13C2 as a Versatile Research Probe with Specific Isotopic Enrichment

Ethyl acetate-1,2-¹³C₂, a form of ethyl acetate (B1210297) where both carbon atoms of the acetyl group are the ¹³C isotope, is a valuable tool in metabolic studies. scbt.comisotope.comsigmaaldrich.com Ethyl acetate itself is metabolized in the body, primarily in the liver, where it is hydrolyzed into ethanol (B145695) and acetic acid. ontosight.ai This acetic acid then enters the central metabolism, such as the citric acid cycle. ontosight.ai

By using Ethyl acetate-1,2-¹³C₂, researchers can trace the fate of the two labeled carbon atoms through these metabolic pathways. chemicalbook.com This specific labeling allows for precise tracking and quantification of the contribution of the acetate moiety to various downstream metabolites. researchgate.netnih.gov For example, studies using ¹³C-labeled acetate have been instrumental in understanding the synthesis of amino acids like glutamate (B1630785) and alanine (B10760859) in various organisms, including yeast and insect cells. researchgate.netnih.gov The dual labeling in Ethyl acetate-1,2-¹³C₂ provides more detailed information compared to singly labeled acetate, enabling a more robust analysis of metabolic fluxes and pathway utilization. isotope.compsu.edu This makes it a strategically important probe for investigating cellular metabolism in both normal and disease states.

Data Tables

Table 1: Properties of this compound

PropertyValueSource(s)
Chemical Formula (¹³C)₂C₂H₈O₂ scbt.com
Molecular Weight 90.09 g/mol scbt.comisotope.comsigmaaldrich.com
CAS Number 84508-45-2 scbt.comisotope.comsigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com
Physical Appearance Clear, colorless liquid nih.gov

Table 2: Applications of Isotopic Labeling in Research

Research AreaApplication of Isotopic LabelingKey Isotopes UsedSource(s)
Metabolomics Tracing metabolic pathways and quantifying metabolic fluxes.¹³C, ¹⁵N, ²H eurisotop.comnumberanalytics.com
Proteomics Quantifying protein expression levels and studying protein interactions.¹³C, ¹⁵N creative-proteomics.com
Drug Metabolism Following the in vivo metabolism of drugs.¹³C, ²H researchgate.netchemicalbook.com
Structural Biology Determining the structure of biomolecules using NMR spectroscopy.¹³C, ¹⁵N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B041397 Ethyl acetate-1,2-13C2 CAS No. 84508-45-2

Properties

IUPAC Name

ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-NDLBAUGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480448
Record name Ethyl acetate-1,2-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84508-45-2
Record name Ethyl acetate-1,2-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetate-1,2-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Ethyl Acetate 1,2 13c2 and Cognate Carbon 13 Labeled Precursors

Targeted Synthesis Strategies for Site-Specific Carbon-13 Enrichment

The synthesis of isotopically labeled compounds with carbon-13 (¹³C) at specific locations is a cornerstone of modern analytical and mechanistic studies. symeres.com Targeted synthesis strategies are crucial for placing the heavy isotope at precise atomic positions within a molecule, which is essential for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) to trace metabolic pathways or elucidate reaction mechanisms. libretexts.orgdss.go.th The low natural abundance of ¹³C, approximately 1.1%, means that its signal is weak in standard analyses. frontiersin.org Site-specific enrichment increases the signal of the labeled carbon atoms up to 90-fold, allowing for unequivocal assignment of their positions in a molecule. dss.go.th

A primary strategy for producing ethyl acetate (B1210297) specifically labeled at the acetyl group carbons (positions 1 and 2) involves the use of precursors that already contain the ¹³C isotopes in the desired arrangement. nih.gov This avoids the complexities and lower yields of attempting to introduce the labels onto a pre-existing, unlabeled ethyl acetate molecule. The incorporation of isotopes is often performed by the direct use of commercially available, isotope-containing precursors which are then used in subsequent synthetic steps to build the final desired compound. symeres.com For instance, starting with a doubly labeled acetate or acetic acid derivative ensures that the resulting ethyl acetate carries the labels exclusively in the acetyl moiety. nih.gov This method provides a high degree of certainty regarding the location of the isotopic label, which is paramount for its intended applications.

Derivation from [1,2-¹³C₂]Bromoacetic Acid and Related Synthons

A key and widely used precursor for the synthesis of ethyl acetate-1,2-¹³C₂ and other similarly labeled compounds is [1,2-¹³C₂]bromoacetic acid. psu.eduisotope.com Bromoacetic acid and its esters are versatile building blocks in organic synthesis, often employed as alkylating agents. pubcompare.aipharmacompass.com The labeled version, [1,2-¹³C₂]bromoacetic acid, serves as a synthon that carries a pre-labeled two-carbon unit. isotope.com

The synthesis pathway often involves the esterification of the labeled bromoacetic acid. For example, in a related synthesis, [1,2-¹³C₂]bromoacetic acid was reacted with diazomethane (B1218177) to produce methyl [1,2-¹³C₂]bromoacetate in a nearly quantitative yield. psu.edu A similar esterification process with ethanol (B145695) would yield the corresponding ethyl ester. An alternative approach involves starting with [1,2-¹³C₂]acetic acid, which can be esterified to produce ethyl [1,2-¹³C₂]acetate. This can then be brominated, or more commonly, the labeled acetic acid is first converted to a more reactive derivative like an acyl chloride before esterification. researchgate.net For example, 5-[4,5-¹³C₂]aminolevulinic acid has been synthesized through a process starting with the condensation of potassium phthalimide (B116566) with ethyl bromo[1,2-¹³C₂]acetate, which itself is derived from [1,2-¹³C₂]acetic acid. researchgate.net These methods highlight the central role of labeled two-carbon synthons in constructing more complex isotopically labeled molecules.

Table 1: Key Precursors for Ethyl Acetate-1,2-¹³C₂ Synthesis

Precursor Compound CAS Number Role in Synthesis
[1,2-¹³C₂]Bromoacetic acid 52947-00-9 Starting material for producing labeled ethyl bromoacetate (B1195939) or for direct conversion into other labeled synthons. psu.edusigmaaldrich.com
[1,2-¹³C₂]Acetic acid 16560-63-3 Can be directly esterified with ethanol to form Ethyl acetate-1,2-¹³C₂. researchgate.net

Preparation of Multi-Carbon-¹³C-Labeled Complex Molecules Utilizing Ethyl Acetate-1,2-¹³C₂ Intermediates

Ethyl acetate-1,2-¹³C₂ is not just an end product but also a valuable intermediate for building larger, more complex molecules with multiple carbon-13 labels. pharmaffiliates.com Its enolate form can be used in reactions to introduce the labeled two-carbon acetyl unit into a target structure. nih.gov

A notable application is in the synthesis of uniformly ¹³C-labeled polycyclic aromatic hydrocarbons (PAHs). nih.gov In one procedure, the lithium enolate of (1,2)-¹³C₂-ethyl acetate was reacted with a ketone precursor at low temperatures to add the labeled two-carbon unit, which was a key step in building the complex aromatic ring system. nih.gov Another significant use is in the preparation of reagents for synthesizing multi-carbon-¹³C-labeled steroids. pharmaffiliates.com Specifically, Ethyl Acetate-¹³C₂ can be used to synthesize carbon-13-labeled 5-(diethylphosphono)-2-pentanone ethylene (B1197577) ketal, which is then employed in the construction of these intricate biological molecules. pharmaffiliates.com The use of [1,2-¹³C]acetate has also been instrumental in studying the biosynthesis of natural products, such as the enediyne antibiotic tiancimycin A (TNM A), by feeding it to engineered E. coli strains. pnas.org

Table 2: Examples of Complex Molecules Synthesized Using ¹³C₂-Labeled Intermediates

Labeled Intermediate Complex Molecule Synthesized Research Area
(1,2)-¹³C₂-Ethyl acetate Uniformly ¹³C-labeled phenanthrene Environmental/Chemical Synthesis nih.gov
Ethyl Acetate-¹³C₂ Multi carbon-¹³C-labeled steroids (via intermediate) Biochemistry/Pharmaceuticals pharmaffiliates.com
[1,2-¹³C]acetate [U-¹³C]Tiancimycin A (TNM A) Natural Product Biosynthesis pnas.org

Applications of Ethyl Acetate 1,2 13c2 in Metabolic Flux Analysis and Pathway Elucidation

Tracing Carbon Flux through Central Metabolic Networks

The central metabolic network, comprising glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle, is fundamental to cellular energy production and biosynthesis. Ethyl acetate-1,2-13C2 provides a means to probe the dynamics of this network.

Investigation of Tricarboxylic Acid (TCA) Cycle Kinetics and Intermediates

Once converted to [1,2-¹³C₂]acetyl-CoA, the labeled two-carbon unit from this compound enters the tricarboxylic acid (TCA) cycle. The labeled carbons are incorporated into TCA cycle intermediates such as citrate (B86180), α-ketoglutarate, succinate, fumarate, and malate (B86768). nih.govnih.govphysiology.org By tracking the distribution of the ¹³C label among these intermediates over time, researchers can determine the rate of the TCA cycle (V_TCA). physiology.org

For instance, studies in the rat heart have utilized [2-¹³C]acetate to measure TCA cycle flux. physiology.org The isotopic scrambling of the ¹³C tracer into various positions of TCA cycle intermediates and associated amino acids like glutamate (B1630785) and aspartate provides detailed kinetic information. physiology.org In CD8+ T cells, it was found that while acetate (B1210297) is a minor contributor to the TCA cycle early in an immune response, it becomes the primary fuel source in later stages, with over 70% of the citrate pool derived from extracellular acetate. nih.gov This highlights the dynamic nature of substrate utilization in different physiological states.

Furthermore, analysis of ¹³C isotopomer distribution in metabolites like glutamate, which is in exchange with the TCA cycle intermediate α-ketoglutarate, allows for a more in-depth kinetic analysis. physiology.org The pattern of ¹³C labeling in glutamate reveals the relative fluxes through different pathways connected to the TCA cycle. physiology.org

Table 1: TCA Cycle Intermediates Labeled by [1,2-¹³C₂]acetate

Intermediate Labeled Positions Research Context
Citrate M+2 CD8+ T cells, Brain metabolism nih.govportlandpress.com
α-Ketoglutarate Varies Rat brain nih.gov
Malate M+2 CD8+ T cells nih.gov
Glutamate Varies Rat heart, Brain metabolism physiology.orgnih.gov
Glutamine Varies Brain metabolism nih.govjneurosci.org

Elucidation of Pyruvate (B1213749) Recycling Systems and Anaplerotic Pathways

Pyruvate recycling pathways involve the conversion of TCA cycle intermediates back to pyruvate. These pathways, along with anaplerotic reactions that replenish TCA cycle intermediates, are crucial for maintaining metabolic homeostasis. This compound can be used to trace these fluxes.

In the brain, lactate (B86563) labeling from [1, 2-¹³C₂]acetate is exclusively derived from the pyruvate recycling pathway. nih.gov This allows for a more accurate measurement of this pathway's contribution compared to using labeled glucose, which can enter lactate through both glycolysis and pyruvate recycling. nih.gov Studies in the rat brain have also pointed to a cerebral pyruvate recycling system that contributes to pyruvate metabolism. researchgate.net

Anaplerosis, the replenishment of TCA cycle intermediates, can also be investigated. For example, in the presence of propionate, which enters the TCA cycle as succinyl-CoA, the labeling patterns of TCA cycle intermediates from [1,2-¹³C₂]acetate are altered. physiology.org This allows for the quantification of anaplerotic flux relative to the TCA cycle flux.

Compartmentation of Metabolic Pools in Biological Systems (e.g., Brain Metabolites)

Metabolic processes are often compartmentalized within different cell types or subcellular organelles. This compound has been instrumental in studying this compartmentation, particularly in the brain.

In the brain, acetate is preferentially taken up and metabolized by astrocytes, a type of glial cell, whereas glucose is the primary fuel for neurons. portlandpress.comjneurosci.org By administering [¹³C]acetate and analyzing the labeling patterns of glutamate and glutamine, researchers can distinguish between neuronal and glial metabolism. nih.govjneurosci.org Studies have shown that [2-¹³C]acetate leads to a higher labeling of glutamine (primarily synthesized in astrocytes) compared to glutamate (predominantly found in neurons). portlandpress.comnih.gov This has provided strong evidence for the concept of a glutamate-glutamine cycle between astrocytes and neurons. jneurosci.org

Unexpectedly, it was observed that citrate is more highly labeled from acetate than from glucose in the brain, further highlighting the distinct metabolic roles of different cell types. portlandpress.comnih.gov This ability to probe cell-specific metabolism non-invasively is a significant advantage of using labeled acetate.

De Novo Biosynthesis Pathways of Complex Biomolecules

This compound is also a valuable tracer for studying the de novo biosynthesis of complex molecules that use acetyl-CoA as a building block.

Fatty Acid Synthesis and Lipidomics Research

De novo fatty acid synthesis utilizes acetyl-CoA as the primary two-carbon donor. When cells are supplied with this compound, the resulting [1,2-¹³C₂]acetyl-CoA is incorporated into newly synthesized fatty acids. This allows for the measurement of fatty acid synthesis rates and the investigation of lipid metabolism. biorxiv.org

In lipidomics studies, [¹³C₂]acetate is used to trace the flow of carbon into various lipid components, including the fatty acyl chains and the glycerol (B35011) backbone (via gluconeogenesis and the glyoxylate (B1226380) cycle). nih.gov This approach has been used to study triacylglycerol (TAG) accumulation in the microalga Chlamydomonas reinhardtii, revealing that a significant portion of fatty acids for TAG synthesis are derived from the turnover of existing membrane lipids. nih.govosti.gov

In the context of cancer research, ¹³C₂-acetate tracing has been employed to examine fatty acid synthase (FASN) activity in breast cancer cells, providing insights into metabolic reprogramming associated with endocrine therapy resistance. biorxiv.org

Table 2: Application of [1,2-¹³C₂]acetate in Lipidomics

Organism/Cell Type Research Focus Key Finding
Chlamydomonas reinhardtii Triacylglycerol (TAG) accumulation About one-third of fatty acids and glycerol backbones in TAG come from preexisting membrane lipids. nih.govosti.gov
Breast Cancer Cells Endocrine therapy resistance Used to examine fatty acid synthase (FASN) activity. biorxiv.org
Yeast (Yarrowia lipolytica) Lipid overproduction Elucidated the partitioning of carbon from acetate into lipid synthesis pathways. isotope.comosti.gov

Polyketide Biosynthesis and Acetate Incorporation Patterns

Polyketides are a diverse class of natural products synthesized by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA (derived from acetyl-CoA). The use of [1,2-¹³C₂]acetate is a classic technique to elucidate the biosynthetic pathways of polyketides. nih.govresearchgate.net

When a polyketide-producing organism is fed [1,2-¹³C₂]acetate, intact two-carbon units are incorporated into the polyketide backbone. nih.gov Analysis of the resulting molecule by ¹³C NMR spectroscopy reveals ¹³C-¹³C couplings between adjacent carbon atoms that originated from the same acetate molecule. researchgate.netresearchgate.net This pattern of coupled carbons allows researchers to determine the "folding pattern" of the polyketide chain and identify which carbons are derived from acetate. nih.govresearchgate.net

For example, feeding experiments with [1,2-¹³C₂]acetate were used to establish the incorporation of seven malonyl-CoA extender units into the immunosuppressant rapamycin. nih.gov Similarly, this method helped to confirm the polyketide origin of the mycotoxin zearalenone (B1683625) and the antifungal agent pisatin. researchgate.netasm.org It has also been instrumental in determining the biosynthetic origin of complex marine natural products like salinosporamide A. nih.govpsu.edu

Steroid Synthesis Mechanisms

The biosynthesis of steroids, such as cholesterol and ergosterol (B1671047), relies on the acetate-mevalonate pathway, where acetyl-CoA is the fundamental building block. The use of [1,2-13C2]acetate, delivered via its ethyl ester, has been instrumental in confirming the incorporation of acetate units into the intricate steroid backbone. nih.govacs.org

In studies involving yeast and cultured plant cells, researchers have administered [1,2-13C2]acetate to trace the flow of carbon atoms through the multi-step synthesis of sterols like ergosterol and cycloartenol. nih.gov By using 13C NMR spectroscopy, scientists can analyze the resulting labeled sterol and identify which carbon atoms originated from the acetate precursor. nih.govacs.org This technique provides definitive evidence for the acetate–mevalonate pathway's role and allows for the detailed mapping of how the two-carbon acetate units are assembled into the complex tetracyclic steroid frame. nih.gov These tracer studies have been fundamental in elucidating the stereochemistry and sequence of enzymatic reactions that convert acetyl-CoA into squalene (B77637) and ultimately into cholesterol and other critical sterols. acs.org

Amino Acid Synthesis and Interconversions

This compound is a valuable tool for probing the synthesis and interconversion of amino acids that are biochemically linked to the Tricarboxylic Acid (TCA) cycle. When [1,2-13C2]acetate enters the TCA cycle as acetyl-CoA, the labeled carbons are incorporated into cycle intermediates like α-ketoglutarate and oxaloacetate. These intermediates are, in turn, precursors for the synthesis of several amino acids.

Research has shown that acetate is efficiently incorporated into key amino acids across diverse organisms. nih.gov

Yeast and Insect Cells: In cultures of the yeast Saccharomyces uvarum and cells from the insect Spodoptera frugiperda, [1,2-13C2]acetate was used to trace carbon flow. nih.gov The labeling patterns observed in proteinogenic amino acids, analyzed by 13C NMR, demonstrated that acetate was effectively incorporated into glutamate and alanine (B10760859). nih.gov These findings indicated that under the studied conditions, the synthesis of aspartate and alanine occurred within the mitochondria. nih.gov

Mammalian Brain: Studies in the rat brain using infused [1,2-13C2]acetate have revealed distinct metabolic compartments. nih.gov Analysis of brain extracts by high-resolution 13C NMR showed different isotopomer populations (molecules with different isotopic compositions) in glutamate, glutamine, and γ-aminobutyric acid (GABA). nih.gov This powerful technique allows for the quantification of synthesis rates and the identification of distinct metabolic pools and pathways, such as the predominant production of GABA in a glutamate compartment that lacks glutamine synthase activity. nih.gov

Plants: In developing maize kernels, [1,2-13C2]acetate has been used to analyze metabolic pathways leading to amino acids. oup.com The specific labeling patterns in isolated amino acids like glutamate provide quantitative information about their biosynthetic origins and the underlying metabolic network. oup.com

Table 1: Research Findings on Amino Acid Synthesis from [1,2-13C2]Acetate

Organism/Cell TypeLabeled Amino Acids DetectedKey Research FindingReference
Yeast (Saccharomyces uvarum)Glutamate, Alanine, AspartateDemonstrated mitochondrial synthesis of aspartate and alanine from acetate. nih.gov
Insect Cells (Spodoptera frugiperda)Glutamate, AlanineShowed efficient incorporation of acetate into secreted amino acids. nih.gov
Mammalian Brain (Rat)Glutamate, Glutamine, GABARevealed distinct metabolic compartments for amino acid synthesis and the predominant pathway for GABA production. nih.gov
Plant (Maize Kernels)Glutamate, SerineQuantified carbon flux from acetate into amino acid biosynthetic pathways. oup.com

Interplay between Glucose and Acetate Metabolism

Cells often have access to multiple carbon sources, and understanding the interplay between their metabolic pathways is crucial. This compound, often used in conjunction with differently labeled glucose tracers (e.g., [1,6-13C2]glucose or [U-13C6]glucose), allows for the precise dissection of how cells utilize these two key substrates. nih.govismrm.org This dual-labeling approach can improve the precision of metabolic models, particularly for complex systems like the brain, where neuronal and glial cells exhibit different substrate preferences. ismrm.org

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for producing NADPH (for reductive biosynthesis and antioxidant defense) and precursors for nucleotide synthesis. While tracers like [1,2-13C2]glucose are often used to measure PPP activity, this measurement can be confounded by other pathways, such as pyruvate recycling. frontiersin.org

The use of [1,2-13C2]acetate provides a method to correct for this. Lactate labeling derived from [1,2-13C2]acetate originates exclusively from the pyruvate recycling pathway. frontiersin.org By comparing the lactate labeling patterns from experiments using [1,2-13C2]glucose with those from experiments using [1,2-13C2]acetate, researchers can isolate the contribution of pyruvate recycling. frontiersin.org This allows for a more accurate and valid measurement of the carbon flux through the PPP, providing clearer insights into cellular responses to conditions like oxidative stress or traumatic brain injury. frontiersin.org

The preference for glucose versus acetate as a carbon source for biosynthesis can vary significantly between cell types and under different metabolic conditions. Studies in liver cancer cell lines (HepG2 and Hep3B) using both [1,2-13C2]acetate and [U-13C6]glucose have elucidated these dynamics. nih.gov

In these experiments, cells were incubated with physiological concentrations of both substrates, with one being 13C-labeled. The results showed that while both cell lines could utilize acetate, their preference compared to glucose for de novo fatty acid synthesis differed. By measuring the incorporation of 13C into the omega-methyl carbon of newly synthesized fatty acids, researchers could quantify the contribution of each substrate. nih.gov This type of analysis reveals how metabolic reprogramming in cancer cells can alter fuel choice, a critical aspect of cancer cell survival and proliferation. nih.gov

Table 2: Example of Carbon Source Contribution to Fatty Acid Synthesis in Liver Cancer Cells

Cell LineLabeled SubstrateRelative Contribution to Fatty Acid Pool (Normalized Intensity)Reference
Hep3B[1,2-13C2]Acetate~0.4 nih.gov
[U-13C6]Glucose~1.0
HepG2[1,2-13C2]Acetate~0.8 nih.gov
[U-13C6]Glucose~1.0

Substrate Preference and Metabolic Shift Analysis in Diverse Organisms (e.g., Yeast, Insect Cells, Mammalian Cells)

Acetate is a readily metabolized carbon source for a wide range of organisms, and [1,2-13C2]acetate serves as an excellent tracer to study substrate preference and metabolic shifts. nih.gov It is often considered a preferred source for acetyl-CoA, especially in mammalian and insect cell cultures. nih.govresearchgate.net

Yeast (Saccharomyces uvarum): In D-stat cultures fed a mix of glucose and 13C-acetate, the labeling patterns of amino acids could be accurately predicted based on the consumption rates of each substrate. nih.gov This demonstrates how stoichiometric modeling can be combined with tracer analysis to understand metabolic regulation and substrate choice.

Insect Cells (Spodoptera frugiperda): These cells, commonly used for recombinant protein expression, efficiently incorporated acetate into metabolites, highlighting its importance as a substrate in complex culture media. nih.govresearchgate.net The analysis also revealed the activity of the malic enzyme in both yeast and insect cells, a key component in mitochondrial biosynthesis. nih.gov

Mammalian Cells (Rat Brain): In the brain, acetate is preferentially taken up and metabolized by glial cells (astrocytes) compared to neurons, which favor glucose. Using [1,2-13C2]acetate has been pivotal in distinguishing the metabolic activities of these two cell types in vivo. nih.gov This compartmentalization is critical for understanding brain energy metabolism and the glutamate-glutamine cycle. nih.gov

The ability to use this compound across these diverse biological systems underscores its versatility in metabolic flux analysis, enabling researchers to probe fundamental questions about cellular fuel selection, metabolic reprogramming, and the architecture of metabolic networks.

Utilization in Biomarker Discovery and Drug Metabolism Research

Assessment of Chemical Exposure and DNA Adduct Formation using Labeled Compounds

Stable isotope labeling is a critical technique for assessing chemical exposure and understanding the formation of DNA adducts, which are key events in carcinogenesis. deepdyve.comacs.orgnih.gov When a chemical enters the body, it can be metabolized into reactive forms that bind to DNA, forming adducts. deepdyve.com These adducts can lead to mutations if not repaired, potentially initiating cancer. nih.gov A significant challenge in this area is distinguishing between DNA adducts formed from external chemical exposure (exogenous) and those formed from normal metabolic processes within the body (endogenous), as they can be structurally identical. nih.govnih.gov

The use of ¹³C-labeled compounds, such as Ethyl acetate-1,2-¹³C₂, provides a definitive solution to this problem. Ethyl acetate (B1210297) is metabolized in the body to acetaldehyde (B116499), which can then form DNA adducts. acs.orgnih.gov By using Ethyl acetate-1,2-¹³C₂, the resulting acetaldehyde and any subsequent DNA adducts will contain the ¹³C label. nih.gov This mass difference allows for their unambiguous detection and quantification by mass spectrometry, separating the exogenous signal from the endogenous background. nih.govnih.gov

Research using the structurally related compound [¹³C₂]-vinyl acetate monomer (VAM), which also metabolizes to [¹³C₂]-acetaldehyde, has demonstrated the power of this approach. In these studies, rats were exposed to [¹³C₂]-VAM, and researchers were able to quantify the formation of exogenous N²-ethyl-dG DNA adducts specifically in the nasal epithelium. acs.orginrae.fr These studies revealed a clear dose-response relationship between exposure and the level of exogenous adducts, information crucial for accurate risk assessment. nih.gov The findings showed that at lower exposure levels, endogenous adducts are predominant, highlighting the importance of being able to differentiate the two sources. nih.gov

Table 1: Research Findings on DNA Adduct Formation Using ¹³C-Labeled Compounds
Labeled Compound UsedStudy FocusKey FindingReference
[¹³C₂]-Vinyl Acetate MonomerMolecular dosimetry of DNA adducts in rats after inhalation exposure.Exogenous N²-ethyl-dG adducts were detected in nasal epithelium, showing a non-linear dose-response. Endogenous adducts were predominant at low exposure doses. nih.gov
[¹³C₂]-AcetaldehydeBiomarker assessment in human lymphoblastoid cells.Exogenous [¹³C₂]-N²-ethyl-dG adducts increased linearly with exposure, allowing for precise quantification of exposure-related DNA damage. nih.gov
[¹³C]-TobaccoIdentification of DNA adducts from direct tobacco smoke exposure.Proved that specific DNA adducts, such as γ-OH-Acr-dG, have a direct source from tobacco smoke by detecting their ¹³C-isotopologues. deepdyve.comoup.com

Identification and Profiling of Drug Metabolites via Stable Isotope Filtering Techniques

The identification of all metabolites of a drug candidate is a fundamental aspect of pharmaceutical research, crucial for understanding its efficacy and potential toxicity. nih.gov However, comprehensively profiling drug metabolites in complex biological samples like blood or urine is challenging due to the high number of endogenous molecules that can interfere with the analysis. nih.govnih.gov Stable isotope labeling, combined with high-resolution mass spectrometry, offers a robust solution for this challenge. nih.govresearchgate.net

The strategy involves administering a mixture of the unlabeled drug and its stable isotope-labeled counterpart (e.g., a 1:1 ratio). researchgate.net Because the labeled and unlabeled versions are chemically identical, they undergo the same metabolic transformations in the body. acanthusresearch.com Consequently, every metabolite will appear in the mass spectrometry data as a pair of peaks with a characteristic mass difference corresponding to the number of isotopic labels. researchgate.net This unique isotopic signature allows for the rapid and confident identification of all drug-related metabolites, filtering them out from the complex background matrix. nih.govresearchgate.net

This "stable isotope tracing" (SIT) or "isotope filtering" technique significantly improves the efficiency and confidence of metabolite discovery. nih.govresearchgate.net For example, a study on the diabetes drug rosiglitazone (B1679542) combined SIT with a dose-response analysis. nih.gov By screening for features that both exhibited a dose-response relationship and appeared as isotope pairs, researchers were able to effectively and comprehensively identify its metabolites. nih.gov This approach not only confirms expected metabolic pathways like N-demethylation and hydroxylation but can also uncover novel or unexpected metabolites. nih.gov

Table 2: Principles of Stable Isotope Filtering for Metabolite Profiling
StepDescriptionAdvantageReference
DosingAdminister a mixture of a drug and its stable isotope-labeled analog (e.g., containing ¹³C).The labeled and unlabeled drug undergo identical metabolism. researchgate.net
AnalysisAnalyze biological samples using high-resolution mass spectrometry.Detects all ions present in the sample. nih.gov
FilteringSearch the data for pairs of signals with a specific mass difference corresponding to the isotope label.Unambiguously distinguishes drug-related metabolites from endogenous background noise. nih.govresearchgate.net
IdentificationCharacterize the structure of the identified metabolite pairs.Provides a comprehensive profile of all drug metabolites, both expected and unexpected. nih.gov

Quantitative Analysis of Endogenous Metabolites and Phytohormones using Internal Standards

Accurate quantification of endogenous compounds, such as metabolites and phytohormones, is essential for understanding biological processes and diagnosing diseases. acs.orgresearchgate.net Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for this purpose, providing high precision and accuracy. acs.orgresearchgate.net This method relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). acanthusresearch.com Ethyl acetate-1,2-¹³C₂, or more commonly, metabolites and hormones directly labeled with ¹³C, serve this purpose. nih.govresearchgate.net

The principle of IDMS is that a known amount of the labeled IS is added to a sample before any processing or extraction steps. researchgate.netnih.gov The IS behaves identically to its unlabeled, endogenous counterpart throughout the entire analytical procedure, including extraction, derivatization, and chromatographic separation. acanthusresearch.comresearchgate.net Any sample loss or variation during these steps will affect both the analyte and the IS equally. nih.gov By measuring the ratio of the unlabeled analyte to the labeled IS in the final mass spectrometry analysis, the original concentration of the endogenous compound can be calculated with high accuracy, as the ratio remains constant regardless of sample loss. acs.orgnih.gov

This technique effectively corrects for matrix effects, where other components in a biological sample can suppress or enhance the ionization of the target analyte, a common problem in mass spectrometry. nih.govresearchgate.net The use of ¹³C-labeled internal standards has been successfully applied to the quantitative analysis of a wide range of molecules. This includes microbial metabolites, where uniformly ¹³C-labeled cell extracts are used as a comprehensive internal standard for the entire metabolome, and plant hormones (phytohormones) like auxins and abscisic acid precursors, where ¹³C-labeled standards allow for reliable determination of their often very low concentrations. nih.govnih.govdocumentsdelivered.com

Table 3: Performance of Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis
Analyte TypeMethodologyKey Performance MetricsReference
Intracellular MetabolitesLC-IDMS with U-¹³C spirulina extract as IS.Limits of quantification ≤1 μM; Linearity (R²) ≥ 0.99; Precision (RSD) within 20% for all metabolites. acs.orgnih.gov
Urinary MetabolitesNanoelectrospray HRMS with ¹³C-labeled IS.Mean accuracy of 106%; Intra- and inter-day precision of 9% and 14% (RSD), respectively. rsc.org
Phytohormones (e.g., IAA)Gas chromatography/selected ion monitoring with [¹³C₆]IAA as IS.Offers advantages of non-exchangeable label and identical chromatographic properties, leading to reliable quantification. researchgate.net
Plasma OxalateGC-MS with oxalate-1,2-¹³C₂ as IS.Detection limit of 0.78 μmol/L; Linearity up to 80.0 μmol/L; Between-day precision of 5.7% at high concentrations. annlabmed.org

Advanced Analytical Methodologies Employing Ethyl Acetate 1,2 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing

NMR spectroscopy, a powerful analytical technique for determining the structure of organic molecules, gains enhanced capabilities with the use of isotopically labeled compounds like Ethyl acetate-1,2-13C2. The presence of the stable isotope 13C at specific positions allows for a range of sophisticated NMR experiments.

13C NMR for Positional Isotopic Enrichment and Homonuclear Coupling Analysis

The introduction of this compound into biological systems enables the precise tracking of the acetyl group through various metabolic pathways. In 13C NMR spectroscopy, the specific labeling of both carbons in the acetyl group allows for the detailed analysis of positional isotopic enrichment in downstream metabolites. This is particularly insightful for understanding the contributions of different carbon sources to metabolic pools.

A key advantage of using doubly labeled acetate (B1210297) is the ability to observe homonuclear 13C-13C spin-spin coupling. The patterns arising from these couplings in the 13C NMR spectra of metabolites provide unambiguous evidence of the intact incorporation of the two-carbon acetate unit. Analysis of these coupling patterns reveals the relative populations of different isotopomers, which are molecules that differ only in their isotopic composition. This detailed isotopomer analysis can elucidate the activity of specific enzymatic reactions and pathways. For instance, studies have utilized [1,2-13C2]acetate to probe cerebral metabolism, where the analysis of 13C-13C spin coupling patterns in glutamate (B1630785) and glutamine revealed distinct metabolic compartments and the activity of different tricarboxylic acid (TCA) cycles.

In Vivo and In Vitro 13C NMR for Real-time Metabolic Monitoring

The application of this compound extends to both in vivo and in vitro 13C NMR studies, enabling the real-time monitoring of metabolic processes. In vivo 13C NMR spectroscopy allows for the non-invasive investigation of metabolism in living organisms. By infusing [1,2-13C2]acetate, researchers can follow the kinetics of 13C label incorporation into various metabolites directly within the tissue of interest, such as the brain. This provides dynamic information on metabolic fluxes and pathway activities under different physiological or pathological conditions.

Similarly, in vitro 13C NMR studies on cell cultures or isolated tissues benefit from the use of this compound. These experiments allow for a more controlled environment to dissect specific metabolic pathways. High-resolution 13C NMR analysis of extracts from these in vitro systems provides detailed information on the distribution of the 13C label among a wide range of metabolites, offering a comprehensive snapshot of cellular metabolism.

Uniform Protein Labeling for Structural and Functional NMR Studies

In the field of structural biology, uniform isotopic labeling of proteins is often a prerequisite for NMR-based structure determination and functional studies. This compound, or more commonly its precursor sodium [1,2-13C2]acetate, serves as an effective and often more cost-effective alternative to [13C6]glucose as the sole carbon source in defined media for expressing recombinant proteins in systems like E. coli.

When cells are grown in media containing sodium [1,2-13C2]acetate, they incorporate the 13C label into the carbon backbone of all amino acids, leading to a uniformly 13C-labeled protein. This uniform enrichment is essential for a variety of multidimensional NMR experiments that are used to determine the three-dimensional structure of proteins and to study their dynamics and interactions. This method has been successfully used to prepare NMR quantities of isotopically enriched proteins for structural and functional analysis.

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry is another cornerstone of modern analytical chemistry that benefits immensely from the use of stable isotope-labeled compounds. MS techniques offer high sensitivity and selectivity for the detection and quantification of molecules in complex mixtures.

Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Quantification

Stable isotope dilution (SID) is a highly accurate method for quantifying compounds in complex samples. In this approach, a known amount of an isotopically labeled version of the analyte of interest is added to the sample as an internal standard. This compound or its derivatives can be used for the quantification of acetate or other related metabolites using GC-MS.

The labeled internal standard co-elutes with the unlabeled (endogenous) analyte during gas chromatography and is detected by the mass spectrometer. Because the labeled and unlabeled forms have nearly identical chemical and physical properties, any sample loss during preparation and analysis affects both equally. The ratio of the signal from the unlabeled analyte to that of the labeled internal standard is used to calculate the precise concentration of the analyte. The chemical and isotopic purity of tracers like [1,2-13C]acetate are often verified using GC-MS to ensure accurate quantification in such studies nih.gov. This methodology has been applied to determine the rate of appearance of acetate in vivo, providing valuable insights into metabolic dynamics nih.gov.

AnalyteLabeled Internal StandardMatrixAnalytical TechniquePurpose
Acetate[1-¹³C]acetatePlasmaGC-MSIn vivo estimation of acetate production nih.gov
Palmitate[U-¹³C]palmitatePlasmaGC-MSCorrection of fatty acid oxidation rates using [1,2-¹³C]acetate recovery nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

LC-MS/MS is a powerful technique for analyzing complex biological mixtures due to its high sensitivity, specificity, and throughput. The use of stable isotope-labeled internal standards is crucial in LC-MS/MS-based metabolomics to correct for matrix effects and variations in instrument response, thereby enabling accurate quantification.

While not always directly "this compound", fully 13C-labeled compounds are considered the gold standard for internal standards in LC-MS/MS. These standards co-elute with their unlabeled counterparts and exhibit similar ionization behavior in the mass spectrometer's source. By monitoring specific precursor-to-product ion transitions for both the labeled and unlabeled analytes (a technique known as multiple reaction monitoring or MRM), highly accurate and precise quantification can be achieved, even in complex matrices like plasma or tissue extracts. The use of 13C-labeled internal standards has been shown to significantly improve the accuracy and precision of quantitative methods by compensating for matrix-induced ion suppression or enhancement.

ApplicationLabeled Standard TypeAnalytical PlatformKey Advantage
Mycotoxin QuantificationFully ¹³C isotope labeled deoxynivalenolLC-MS/MSCorrection for matrix effects, improved trueness and precision nih.gov
Drug Analysis in Biological Samples¹³C Labeled Internal StandardsLC-MS/MSMinimization of ion suppression/enhancement effects
LipidomicsBiologically generated ¹³C-labelled multiple internal standardsLC-MSReduction of technical and analytical variations during sample preparation and analysis

Hyperpolarization Enhanced Magnetic Resonance and Mass Spectrometry Applications

The application of ethyl acetate isotopologues, particularly this compound, in advanced analytical methodologies is centered on leveraging its unique nuclear spin properties for signal enhancement in magnetic resonance and its utility as a tracer in mass spectrometry.

Hyperpolarization techniques dramatically increase the signal-to-noise ratio in Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI), enabling real-time monitoring of metabolic processes. nih.govnih.gov One prominent method is para-hydrogen induced polarization (PHIP), which can generate highly polarized molecules for use as contrast agents. Research has demonstrated that the hydrogenation of perdeuterated vinyl acetate with para-hydrogen can create hyperpolarized ethyl acetate with nearly 60% ¹H two-spin order. researchgate.net This high level of polarization can be efficiently transferred to the ¹³C nucleus of the carbonyl group, achieving close to 60% polarization for both ¹H and ¹³C nuclei. researchgate.net

The significance of this technique lies in its ability to produce highly polarized metabolites. The hyperpolarized ethyl acetate precursor can be cleaved in a rapid reaction (under 20 seconds) to yield ethanol (B145695) and acetate, with resulting polarizations of approximately 27% for ¹H in ethanol and around 20% for ¹³C in acetate. researchgate.net This rapid generation of metabolic contrast agents opens new avenues for in vivo diagnostic techniques. researchgate.net While direct studies on hyperpolarized this compound are specific, the principles are demonstrated by related molecules like hyperpolarized [1,3-¹³C₂]ethyl acetoacetate, which has been identified as a novel metabolic marker for diagnosing hepatocellular carcinoma (HCC). nih.gov In studies with this related ethyl-ester, the hyperpolarized substrate provided a distinct metabolic fingerprint of HCC, showing a significantly higher substrate-to-product ratio in cancerous tissue compared to healthy tissue. nih.gov

Table 1: Experimentally Achieved Polarization in Ethyl Acetate and its Cleavage Products

Molecule Nucleus Highest Achieved Polarization (%)
Ethyl acetate-d6 ¹H ~60
Ethyl acetate-d6 ¹³C ~60
Ethanol-d3 ¹H 29.3
Acetate-d3 ¹³C 19.4

In mass spectrometry (MS), stable isotope-labeled compounds like this compound are invaluable for a wide range of quantitative applications. ckisotopes.com They are utilized in metabolism studies, metabolomics, and clinical diagnostics as internal standards or tracers to elucidate metabolic pathways. ckisotopes.com The known mass shift imparted by the ¹³C labels allows for the clear differentiation and accurate quantification of the labeled compound and its metabolic products from their unlabeled endogenous counterparts.

Synergistic Integration of NMR and MS in Comprehensive Metabolomics and Lipidomics Studies

The integration of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful and comprehensive approach for metabolomics and lipidomics research. researchgate.net NMR offers high reproducibility and is non-destructive, allowing for the quantification of metabolite levels, while MS provides superior sensitivity and is readily coupled with chromatographic techniques for complex mixture separation. researchgate.netnih.gov The use of stable isotope-labeled compounds, such as derivatives of this compound, is central to exploiting the full potential of this synergistic approach.

In metabolomics, ¹³C-labeled substrates are used to trace the flow of carbon atoms through metabolic pathways. For instance, studies using the related compound [1,2-¹³C₂]acetate have provided significant insights into cerebral metabolism. nih.gov By infusing [1,2-¹³C₂]acetate and analyzing brain extracts with high-resolution ¹³C NMR, researchers can observe the homonuclear ¹³C-¹³C spin coupling patterns. nih.gov These patterns reveal the specific isotopomer populations in key metabolites like glutamate, glutamine, and gamma-aminobutyric acid (GABA). nih.gov This level of detail has allowed for the identification of distinct glutamate compartments and tricarboxylic acid (TCA) cycles within the brain. nih.gov

Furthermore, ¹³C-labeled acetate is used to correct for tracer fixation in metabolic studies, which can lead to the underestimation of fatty acid oxidation rates. In one such study, the infusion of [1,2-¹³C]acetate was used to determine a recovery factor for correcting [U-¹³C]palmitate oxidation rates in humans. nih.gov The results showed that a significant portion of the infused ¹³C label was incorporated into the glutamine and glutamate pools, highlighting the importance of such corrections for accurate metabolic measurements. nih.gov

Table 2: Recovery and Incorporation of ¹³C from [1,2-¹³C]acetate Infusion

Parameter Time Point Value (%)
Fractional Recovery in Breath 60 min 14.1 ± 0.6
Fractional Recovery in Breath 120 min 26.5 ± 0.5
¹³C Incorporation in Glutamine Pool 120 min 12.4 ± 0.8
¹³C Incorporation in Glutamate Pool 120 min 10.3 ± 0.9

In the field of lipidomics, the choice of extraction solvent is critical for accurate analysis by LC-MS. Ethyl acetate has been investigated as a more sustainable and less hazardous alternative to traditional chlorinated solvents like chloroform (B151607) in the Folch method for lipid extraction. researchgate.net Studies have assessed the efficiency of ethyl acetate-based methods for extracting lipids from various marine resources, demonstrating its potential as a viable alternative for comprehensive lipid profiling. researchgate.net The use of isotopically labeled lipid standards, which can be produced using ¹³C-labeled precursors, is also a key strategy in quantitative lipidomics for correcting variations in extraction efficiency and instrument response.

Mechanistic Insights and Biological Roles Derived from Ethyl Acetate 1,2 13c2 Studies

Functional Heterogeneity of Metabolic Compartments in Tissues and Cells

The use of 13C-labeled acetate (B1210297) has been instrumental in revealing that metabolism is not a uniformly mixed process within cells and tissues. Instead, it is highly compartmentalized, with different locations exhibiting distinct metabolic functions.

One of the classic examples of this is in the brain, where studies using 13C-acetate have helped to delineate the metabolic roles of neurons and glial cells. nih.gov When 13C-labeled acetate is introduced, it preferentially labels glutamine over glutamate (B1630785). nih.gov This observation is consistent with the concept of metabolic compartmentation, where acetate is predominantly taken up and metabolized in glial cells, which contain the enzyme glutamine synthetase, leading to a higher labeling of glutamine. nih.gov In contrast, tracers like 13C-glucose result in a higher labeling of glutamate, which is more indicative of neuronal metabolism. nih.gov This differential labeling provides a powerful tool to simultaneously investigate metabolic perturbations in these two distinct cell populations within the brain. nih.gov

Beyond distinct cell types, functional heterogeneity can also exist within a single cell's metabolic network. Studies on glycogen (B147801) metabolism have shown that the distribution of 13C-labeled glucose metabolites is not consistent with a single, perfectly mixed pool of hexose (B10828440) phosphates in the cytosol. nih.gov Instead, the data suggest the presence of a separate pool of hexose phosphates that is specifically channeled towards glycogen synthesis, highlighting a functional compartmentation of metabolic pathways within the cytoplasm. nih.gov This channeling ensures that specific metabolic goals, such as energy storage, can be efficiently met without direct competition from other pathways for the same intermediates.

Regulation of Enzyme Activity and Metabolic Control Points (e.g., Acetyl-CoA Synthetase 2, Pyruvate (B1213749) Carboxylase, Malic Enzyme)

Ethyl acetate-1,2-13C2 studies are pivotal in understanding how key metabolic enzymes are regulated at critical metabolic control points. The conversion of acetate to acetyl-CoA, a central molecule in metabolism, is a key focus of such research.

Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that converts acetate into acetyl-CoA in the cytoplasm and nucleus. babraham.ac.uknih.gov Isotope tracing with 13C2-acetate has demonstrated that the activity of ACSS2 is significantly upregulated under conditions of metabolic stress, such as hypoxia and lipid depletion in cancer cells. babraham.ac.uknih.gov For instance, under normal oxygen and lipid-replete conditions, only about 10% of the acetyl-CoA pool is labeled by 13C2-acetate. babraham.ac.uknih.gov However, under metabolic stress, this increases dramatically, with over 50% of the acetyl-CoA pool becoming labeled from acetate over a 12-hour period. babraham.ac.uknih.gov This indicates a significant shift in cellular strategy to utilize acetate as a carbon source for vital processes like lipid synthesis when other nutrients are scarce. nih.gov

Pyruvate Carboxylase (PC) , an enzyme that replenishes tricarboxylic acid (TCA) cycle intermediates by converting pyruvate to oxaloacetate, has also been studied using 13C tracers. 13C-Metabolic Flux Analysis (13C-MFA) has shown that in cancer cells grown as 3D spheroids, which mimic the hypoxic tumor microenvironment, there is a significant upregulation of pyruvate carboxylase flux compared to cells grown in a 2D monolayer. nih.gov This suggests that under hypoxic conditions, cancer cells increase their reliance on pyruvate carboxylation for anaplerosis. nih.gov

Malic Enzyme plays a role in producing NADPH, a crucial reducing equivalent for biosynthetic reactions, including fatty acid synthesis. Studies in the yeast Yarrowia lipolytica using 13C-acetate tracers have shown that malic enzyme activity is important for providing NADPH for lipid biosynthesis. isotope.comnih.gov The regulation of malate (B86768) transport and pyruvate kinase activity helps to divert the necessary flux from the glyoxylate (B1226380) shunt through gluconeogenesis and the oxidative pentose (B10789219) phosphate (B84403) pathway to generate the required NADPH. nih.gov

The table below summarizes the observed changes in acetyl-CoA labeling from 13C2-acetate under different metabolic conditions, highlighting the regulatory role of ACSS2.

ConditionAcetyl-CoA Pool Labeling from 13C2-AcetateImplication
Normoxia and Lipid-Replete~10%Basal utilization of acetate.
Hypoxia and Lipid-Deplete>50%Upregulation of ACSS2 activity to utilize acetate for biosynthesis under stress.

Understanding Adaptations to Nutrient Availability and Stress Conditions

Cells exhibit remarkable metabolic flexibility to adapt to changes in nutrient availability and various stress conditions. This compound tracing studies have been crucial in uncovering these adaptive mechanisms.

Under metabolic stress, such as low oxygen (hypoxia) and reduced lipid availability, cancer cells have been shown to increase their uptake and utilization of acetate. nih.gov This is a critical adaptation that allows them to maintain the production of lipids necessary for cell membranes and signaling molecules. nih.gov The enzyme ACSS2 is a key player in this adaptive response, and its expression is often upregulated in tumors, providing a growth advantage in the challenging tumor microenvironment. babraham.ac.uknih.gov

The immune system also demonstrates metabolic plasticity. A study on CD8+ T effector cells during an infection revealed a dynamic shift in fuel preference. nih.gov In the early, highly proliferative phase of the immune response, these cells primarily use glucose and glutamine. nih.gov However, at the peak of their expansion, mature T effector cells reduce their dependence on these nutrients and switch to using acetate to fuel their oxidative metabolism. nih.gov This switch highlights an adaptation to the changing nutrient landscape during an infection and demonstrates the flexibility of cellular metabolism.

The table below illustrates the shift in primary fuel source for the TCA cycle in CD8+ T effector cells over the course of an infection.

Infection PhasePrimary Fuel for TCA CycleMetabolic State
Early (High Proliferation)GlutamineAnaplerosis to support rapid cell division.
Late (Peak Expansion)AcetateAdaptation to changing nutrient availability and sustained effector function.

Correlation between Isotopic Flux and Cellular Phenotypes (e.g., Cancer Cell Metabolism, Cell Differentiation)

The quantitative data obtained from this compound tracing, known as isotopic flux, can be directly correlated with specific cellular phenotypes, providing a functional readout of the metabolic state.

In cancer research, 13C-Metabolic Flux Analysis (13C-MFA) has been used to distinguish the metabolic phenotypes of cancer cells grown in different conditions. For example, a study comparing 2D monolayer cultures to 3D spheroid cultures of cancer cells found distinct metabolic profiles. nih.gov The 3D cultures, which more closely resemble the hypoxic conditions within a tumor, showed an increased reliance on pyruvate carboxylase and a decreased glutaminolytic flux. nih.gov This metabolic phenotype was also associated with a greater resistance to a glutaminase (B10826351) inhibitor, demonstrating a direct link between metabolic flux and therapeutic response. nih.gov

The process of cell differentiation is also accompanied by significant metabolic reprogramming. The application of 13C-MFA in studying the differentiation of Neural Stem Cells (NSCs) into astrocytes revealed a widespread decrease in central carbon metabolism. nih.gov This suggests that as NSCs differentiate into a more specialized cell type, their metabolic activity becomes less focused on proliferation and more on maintaining the specific functions of an astrocyte.

The table below provides a simplified comparison of the metabolic phenotypes of cancer cells in 2D versus 3D cultures, as revealed by 13C-MFA.

Cellular PhenotypePyruvate Carboxylase FluxGlutaminolytic FluxImplication
2D Monolayer CultureLowerHigherReflects metabolism in a nutrient-rich, high-oxygen environment.
3D Spheroid Culture (Hypoxic)HigherLowerMimics the metabolic adaptations of tumor cells in a hypoxic microenvironment.

Future Directions and Emerging Research Frontiers

Expansion of Ethyl Acetate-1,2-13C2 Applications in Disease Modeling and Therapeutic Development

The application of this compound is set to broaden significantly in the study of diseases characterized by metabolic reprogramming, particularly in oncology and neurology. Since ethyl acetate (B1210297) is rapidly hydrolyzed to ethanol (B145695) and acetate in biological systems, this tracer serves as an excellent precursor for introducing labeled acetyl-CoA into cellular metabolism nih.gov. This allows for the precise tracking of its contribution to vital processes like fatty acid synthesis and energy production through the TCA cycle.

A pivotal area of research is in cancer metabolism. For instance, studies in KRAS-mutant lung cancer have utilized this compound to trace the pathways of de novo lipogenesis, the synthesis of new fatty acids. tmc.edu In these cancer cells, which are highly dependent on lipid synthesis for growth and survival, the tracer can reveal the extent to which acetyl-CoA is channeled into the production of fatty acids like palmitate and arachidonic acid. tmc.edu By quantifying the incorporation of the 13C label into these lipids, researchers can assess the activity of key lipogenic enzymes and identify potential therapeutic targets. tmc.edu For example, a decrease in the incorporation of the 13C label from this compound into arachidonic acid in response to a fatty acid synthase inhibitor (FASNi) provides direct evidence of the drug's efficacy in blocking this pathway. tmc.edu

Future applications will likely extend to other malignancies known for their reliance on acetate metabolism, such as glioblastoma and prostate cancer. Furthermore, the use of this tracer in patient-derived xenograft (PDX) models could provide more clinically relevant insights into tumor metabolism and response to therapy.

In the realm of neurology, acetate is recognized as a key substrate for glial cells in the brain. researchgate.net Therefore, this compound could be employed to model and investigate the metabolic interactions between glial cells and neurons. This could be crucial for understanding the pathophysiology of neurodegenerative diseases like Alzheimer's or Parkinson's disease, where metabolic dysregulation is a known factor.

Table 1: Research Findings in Disease Modeling with this compound
Disease ModelTracerKey Metabolic Pathway InvestigatedMajor FindingPotential Therapeutic Implication
KRAS-Mutant Lung Cancer CellsThis compoundDe Novo Fatty Acid SynthesisDemonstrated decreased isotope incorporation into arachidonic acid in the presence of a fatty acid synthase inhibitor (FASNi). tmc.eduProvides a method to quantify the efficacy of drugs targeting lipogenesis. tmc.edu
Human Brain (in vivo)[2-13C]acetateGlial TCA Cycle Activity & Neuron-Glia InteractionsEnabled dynamic modeling of glutamate (B1630785) and glutamine turnover, quantifying compartmentalized metabolic rates. researchgate.netPotential to study metabolic defects in neurological disorders and evaluate therapies targeting brain energy metabolism.

Development of Novel Isotopic Probes and Advanced Labeling Strategies

The future of metabolic research will rely on the creation of more sophisticated isotopic probes and labeling strategies to ask more nuanced biological questions. While this compound is effective for tracing the acetyl-CoA pool, future research will focus on developing derivatives and combination labeling strategies to probe specific downstream pathways with greater precision.

One emerging area is the development of probes that can differentiate between cytosolic and mitochondrial acetyl-CoA pools. By modifying the ethyl acetate molecule or co-administering it with other labeled substrates, it may be possible to resolve the contributions of different subcellular compartments to metabolic processes. For example, combining this compound with 13C-labeled glucose could help delineate the relative contributions of glucose-derived pyruvate (B1213749) and acetate to the synthesis of fatty acids and TCA cycle intermediates. nih.gov

Advanced labeling strategies may also involve dynamic or pulse-chase experiments, where cells are exposed to the tracer for a defined period and then switched to an unlabeled medium. This approach can provide valuable information about the turnover rates of different metabolite pools and the kinetics of metabolic pathways. Such studies are crucial for understanding how metabolic networks adapt to changing conditions or therapeutic interventions. nih.gov

Furthermore, there is potential for creating "smart" isotopic probes based on the ethyl acetate scaffold. These probes could be designed to be activated by a specific enzyme, releasing the 13C label only within a particular metabolic pathway or cellular compartment. This would provide an unprecedented level of specificity in metabolic flux analysis.

Table 2: Potential Advanced Labeling Strategies Using this compound
Labeling StrategyCo-Tracer / MethodResearch ObjectivePotential Insight
Compartment-Specific ProbingCo-administration with [U-13C6]glucoseDifferentiate between mitochondrial (glucose-derived) and cytosolic (acetate-derived) acetyl-CoA utilization.Clarify the specific roles of different acetyl-CoA pools in lipogenesis vs. energy production.
Dynamic Flux AnalysisPulse-chase experimentMeasure the turnover rates of fatty acids and other acetyl-CoA-derived metabolites.Understand the kinetics of metabolic adaptation to stimuli or drugs.
Pathway-Specific TracingCombination with 13C-labeled fatty acids (e.g., [U-13C]palmitate)Investigate the interplay between de novo synthesis and fatty acid oxidation (FAO). nih.govphysiology.orgDetermine how cells balance anabolic and catabolic lipid pathways.

Integration with Multi-Omics Data for Systems-Level Understanding of Metabolism

The true power of 13C tracing studies is unlocked when they are integrated with other "omics" technologies, such as genomics, transcriptomics, and proteomics. nih.govgriffith.edu.au This systems biology approach allows researchers to build comprehensive models of cellular function, connecting metabolic fluxes to the underlying genetic and regulatory networks. e-enm.orgwiley-vch.de The data generated from this compound tracing—the "fluxome"—provides a functional readout of the metabolic state, which can be correlated with changes in gene expression (transcriptome) and protein abundance (proteome).

For example, if an experiment using this compound reveals increased flux towards fatty acid synthesis in a cancer cell line, transcriptomics data might show the upregulation of genes encoding key lipogenic enzymes like ATP citrate (B86180) lyase (ACLY) and fatty acid synthase (FASN). biorxiv.org Proteomics would then confirm that the protein levels of ACLY and FASN are also elevated. This multi-layered evidence provides a much stronger and more complete picture of the metabolic rewiring that has occurred.

Future research will focus on developing sophisticated computational models to integrate these diverse datasets. mdpi.com These models will not only help in interpreting experimental results but also in generating new, testable hypotheses. For instance, by correlating flux data with gene expression profiles across many different cell lines, it may be possible to identify novel regulatory genes that control metabolic pathways. This integrated approach is essential for moving beyond simple pathway mapping to a true systems-level understanding of metabolism in complex diseases.

Table 3: Conceptual Framework for Multi-Omics Integration with this compound Data
Omics LayerData GeneratedExample FindingIntegrated Interpretation
Fluxomics Metabolic flux rates (from this compound)Increased 13C incorporation into palmitate.A coordinated upregulation of the lipogenic pathway at the genetic, protein, and functional levels, confirming its importance for the disease state.
Transcriptomics Gene expression levels (mRNA)Upregulation of FASN and ACLY genes.
Proteomics Protein abundanceIncreased levels of FASN and ACLY proteins.

Advancements in Analytical Technologies for Enhanced Sensitivity, Resolution, and Throughput in 13C Tracing Studies

The ability to extract meaningful data from this compound tracing experiments is critically dependent on the analytical technologies used to measure the incorporation of the 13C label into metabolites. Continuous advancements in both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pushing the boundaries of what is possible in metabolic flux analysis. frontiersin.org

Mass Spectrometry (MS) has become the workhorse for metabolomics due to its high sensitivity and throughput. High-resolution instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can accurately determine the mass isotopologue distribution (MID) of a metabolite, which is the relative abundance of molecules with different numbers of 13C atoms. nih.gov This information is crucial for calculating metabolic fluxes. Emerging MS-based techniques, like imaging mass spectrometry, offer the exciting possibility of spatially resolving metabolic activity within tissues, allowing researchers to see how fatty acid synthesis, for example, varies between a tumor and its surrounding microenvironment. biorxiv.org

The future will likely see a greater synergy between these two platforms. High-throughput MS can be used for initial screening and quantification, while NMR can be applied to provide detailed validation and positional information for key metabolites of interest.

Table 4: Comparison of Advanced Analytical Technologies for 13C Tracing Studies
TechnologyKey StrengthsLimitationsEmerging Advancements
High-Resolution Mass Spectrometry (e.g., Orbitrap, FT-ICR) - High sensitivity and throughput
  • Accurate mass isotopologue distribution (MID) measurement nih.gov
  • - Typically does not provide positional information
  • Requires derivatization for some compounds
  • - Imaging Mass Spectrometry for spatial resolution biorxiv.org
  • Improved software for automated data analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy - Determines positional 13C isotopomers nih.gov
  • Non-destructive
  • High structural resolution
  • - Lower sensitivity compared to MS
  • Requires larger sample amounts
  • - Cryogenic probes for enhanced sensitivity nih.gov
  • Advanced 2D NMR techniques (e.g., INADEQUATE) springernature.com
  • Chemoselective tagging to boost signal nih.gov
  • Q & A

    Q. How is Ethyl Acetate-1,2-13C2 synthesized for isotopic labeling studies?

    this compound is typically synthesized via esterification of 13C-labeled acetic acid with ethanol or transesterification of pre-labeled intermediates. For example, ethyl acetoacetate-1,2-13C2 can be reacted with 2-nitrobenzoyl chloride, followed by hydrogenation to yield labeled products . Another approach involves converting ethyl [1,2-13C2]-2-bromoacetate to esters through nucleophilic substitution or coupling reactions, as seen in the synthesis of 13C-labeled 4-hydroxynonenal (HNE) . Key considerations include maintaining isotopic integrity and minimizing side reactions through controlled reaction conditions (e.g., temperature, pH).

    Q. What analytical techniques confirm the isotopic purity of this compound?

    • Mass Spectrometry (MS): High-resolution MS quantifies isotopic enrichment by analyzing the mass-to-charge ratio of molecular ions.
    • Nuclear Magnetic Resonance (NMR): 13C NMR detects isotopic labeling patterns, with peaks at ~170 ppm (carbonyl) and ~20–60 ppm (alkyl carbons) .
    • Isotope Ratio Monitoring (IRM): Gas chromatography coupled with IRM-MS provides precise δ13C values to verify isotopic homogeneity .

    Q. How is this compound used in metabolic flux analysis?

    The compound serves as a tracer in central carbon metabolism studies. For instance, its hydrolysis releases 13C-labeled acetyl-CoA, which integrates into the TCA cycle. Isotopomer distributions in downstream metabolites (e.g., citrate, glutamate) are analyzed via LC-MS or GC-MS to map metabolic pathways .

    Advanced Research Questions

    Q. How can SABRE-RELAY hyperpolarization enhance NMR sensitivity for this compound?

    SABRE-RELAY (Signal Amplification By Reversible Exchange-Relay) uses parahydrogen to hyperpolarize 13C nuclei, amplifying NMR signals by up to 18-fold for carbonyl groups and 4.5-fold for alkyl carbons . Optimizing catalyst-substrate ratios (e.g., [IrCl(COD)(IMes)] at 5 mM with 10 equivalents of substrate) and solvent systems (e.g., CD2Cl2 with NH3·H2O) improves polarization efficiency. This method is critical for real-time tracking of low-concentration intermediates in dynamic systems.

    Q. What strategies mitigate isotopic dilution in tracer experiments using this compound?

    • Precursor Pool Control: Use cell culture media with unlabeled carbon sources to limit dilution from endogenous substrates.
    • Pulse-Chase Design: Short-term exposure to the tracer followed by a washout phase isolates labeled metabolic pathways .
    • Kinetic Modeling: Compartmental models (e.g., ordinary differential equations) account for dilution rates and pool sizes .

    Q. How do thermodynamic properties of this compound influence reaction design?

    Key data from NIST:

    PropertyValueRelevance
    Henry’s Law Constant (k°H)4.7–8.9 mol/(kg·bar)Volatility in aqueous/organic systems
    Ionization Energy (IE)9.90–10.45 eVStability under mass spectrometry
    Proton Affinity (ΔrH°)1543–1555 kJ/molGas-phase reactivity in MS studies

    These properties guide solvent selection, ionization parameters, and reaction quenching methods to preserve isotopic labeling .

    Q. What contradictions exist in reported synthesis yields for this compound?

    Discrepancies arise from:

    • Isotopic Scrambling: Side reactions (e.g., keto-enol tautomerism) during esterification reduce isotopic purity .
    • Catalyst Efficiency: Homogeneous catalysts (e.g., H2SO4) vs. heterogeneous systems (e.g., zeolites) yield differences in 13C incorporation (70–99% atom% 13C) .
    • Purification Methods: Distillation vs. preparative HPLC affects recovery rates (50–90%) .

    Methodological Notes

    • Safety Protocols: Handle in fume hoods with flame-resistant equipment (flash point: 118°F/48°C). Monitor for CNS depression and respiratory irritation .
    • Data Validation: Cross-reference isotopic purity with at least two analytical methods (e.g., NMR + MS) to avoid artifacts .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Ethyl acetate-1,2-13C2
    Reactant of Route 2
    Ethyl acetate-1,2-13C2

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.